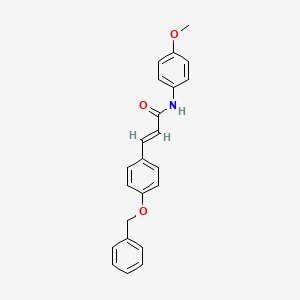
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide often involves multi-step reactions, including condensation, reductive cyclization, and the use of catalysts. For example, the synthesis of related compounds has been achieved through 'one-pot' reductive cyclization methods using sodium dithionite as a reductive cyclizing agent in DMSO solvent, which may suggest a possible route for synthesizing the compound of interest (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been elucidated using techniques such as X-ray crystallography, IR spectroscopy, and DFT calculations. These studies reveal that such compounds can crystallize in specific systems and exhibit characteristic intramolecular and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of structurally related compounds involve various interactions and reactions, such as N-H⋯O and O-H⋯O hydrogen bonding, which significantly influence their chemical behavior. Studies on similar molecules provide insights into their electrostatic potential surfaces, indicating areas of potential reactivity, and their antioxidant properties have been explored through DPPH free radical scavenging tests (Demir et al., 2015).
Aplicaciones Científicas De Investigación
Hepatoprotective Activity
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been studied for its hepatoprotective properties. A related compound, tribulusimide D, showed significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).
Electrospray Ionization Mass Spectrometry
In the field of mass spectrometry, a compound with a similar structure, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, has been characterized. It demonstrated a distinct ion formation due to neighboring group participation, contributing to the understanding of fragmentation patterns in mass spectrometry (Bigler & Hesse, 1995).
Chemical Synthesis and Structural Analysis
The compound's derivatives have been used in chemical synthesis. For instance, its variant underwent cyclocondensation reactions to form specific pyrazole structures, indicating its utility in complex organic syntheses (Mahesha et al., 2021).
Antioxidant Properties
A structurally similar compound, 4-hydroxy-N-{4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]butyl}benzamide, isolated from Lindelofia stylosa, was found to exhibit significant antioxidant activities, indicating potential applications in oxidative stress-related conditions (Choudhary et al., 2008).
Application in Corrosion Inhibition
In the field of materials science, related acrylamide derivatives were explored as corrosion inhibitors, demonstrating effectiveness in protecting materials like copper in acidic environments. This indicates potential industrial applications for similar compounds (Abu-Rayyan et al., 2022).
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Direcciones Futuras
I couldn’t find any specific information on the future directions of research or applications for this compound.
Propiedades
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-10-20(11-15-21)24-23(25)16-9-18-7-12-22(13-8-18)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXCIZDXHFVYLH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)
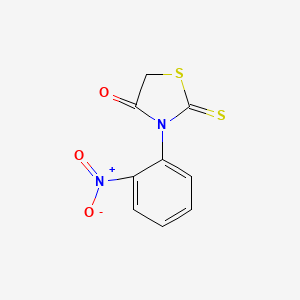
![(2S)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2481254.png)
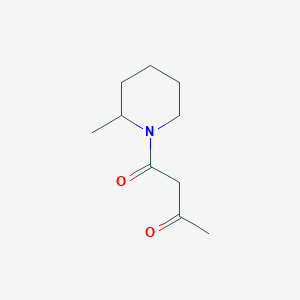
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2481260.png)
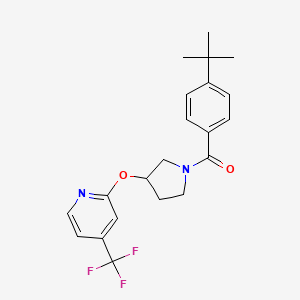
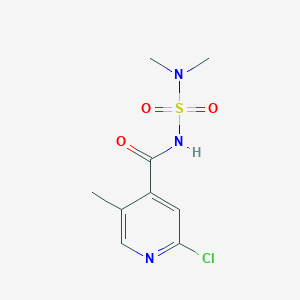

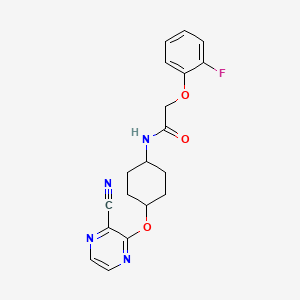
![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)
![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)
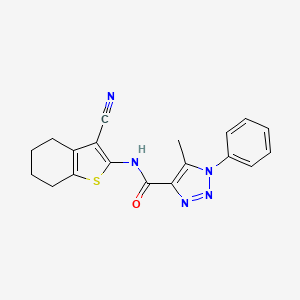
![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)